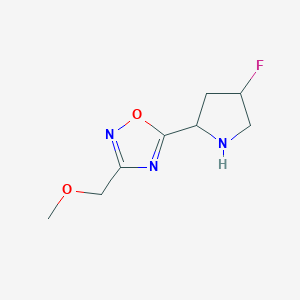

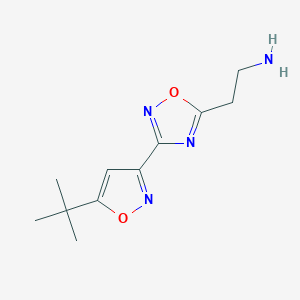

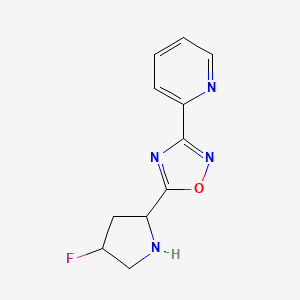

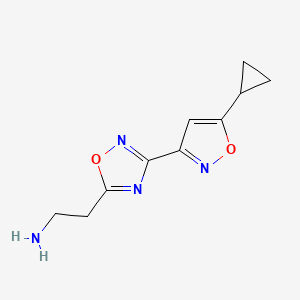

2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

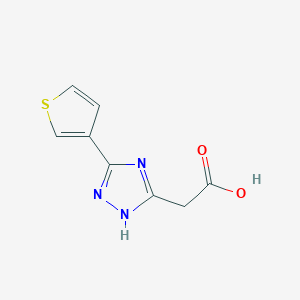

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S. It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

The synthesis of related compounds such as poly(3-thiophene acetic acid) has been studied . The structure, surface properties, and morphology of a regioirregular conjugated poly(3-thiophene acetic acid) and four polyelectrolytes based on PTAA with various cations were studied by using FT-IR, 1H-NMR spectroscopy, and SEM .

Molecular Structure Analysis

The molecular structure of related compounds such as poly(3-thiophene acetic acid) has been analyzed using FT-IR, 1H-NMR spectroscopy, and SEM .

Chemical Reactions Analysis

The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Physical And Chemical Properties Analysis

Thiophene-3-acetic acid, a related compound, is a white solid with a chemical formula of C6H6O2S. It has a molar mass of 142.18 g/mol, a density of 1.336 g/cm3, and a melting point of 79–80 °C .

Wissenschaftliche Forschungsanwendungen

Material Science Organic Semiconductors

Thiophene derivatives are integral in the development of organic semiconductors due to their stable and conductive properties. “2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid” could potentially be used to synthesize polythiophenes or other polymers that exhibit semiconducting properties, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Solar Energy Photovoltaic Cells

In the field of solar energy, thiophene derivatives are utilized in the production of solar cells. The specific compound may contribute to the efficiency and effectiveness of photovoltaic materials by enhancing light absorption or charge transport within the solar cells .

Medicine Pharmacological Applications

Thiophene compounds have shown a wide range of pharmacological potentials, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Research into “this compound” may reveal similar therapeutic benefits or lead to the development of new medications .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors for metals. This compound could be investigated for its efficacy in protecting metal surfaces from corrosion, which is valuable in industrial applications .

LED Technology Light-Emitting Diodes

The electronic properties of thiophene derivatives make them suitable for use in LED technology. The compound could be part of innovative designs for more efficient and longer-lasting LEDs .

6. Chemical Synthesis: Precursor for Functionalized Derivatives As a precursor, this compound could be used to synthesize various functionalized derivatives of polythiophene, which have applications across different fields of material science and chemistry .

Eigenschaften

IUPAC Name |

2-(3-thiophen-3-yl-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)3-6-9-8(11-10-6)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKMQHLWSLBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.